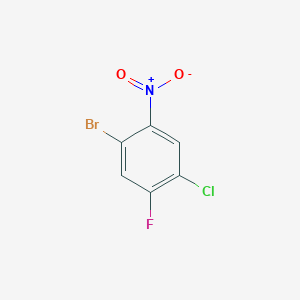

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene

Overview

Description

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene is a compound with the molecular formula C6H2BrClFNO2 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene can be achieved through a series of chemical reactions involving nitrobenzene . The process involves electrophilic substitution reactions .Molecular Structure Analysis

The molecular structure of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene consists of a benzene ring substituted with bromo, chloro, fluoro, and nitro groups . The exact mass of the molecule is 252.89400 .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can undergo electrophilic substitution reactions . It can also undergo palladium-catalyzed Stille cross-coupling reaction .Physical And Chemical Properties Analysis

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene is a solid at room temperature . It has a molecular weight of 254.44 .Scientific Research Applications

-

Organic Chemistry - Nomenclature of Substituted Benzene Derivatives

- This field involves the naming and identification of organic compounds .

- The application here is in understanding the nomenclature of substituted benzene derivatives, including compounds like 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene .

- The method involves applying the rules of the International Union of Pure and Applied Chemistry (IUPAC) to name the compound .

- The outcome is a systematic name for the compound, which aids in its identification and discussion in scientific contexts .

-

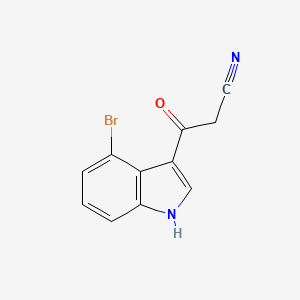

Organic Chemistry - α-Bromination Reaction on Acetophenone Derivatives

- This field involves the study of reactions involving organic compounds .

- The application here is the α-bromination reaction of carbonyl compounds, a significant topic in organic chemistry .

- The method involves using pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .

- The outcome is the synthesis of 4-chloro-α-bromo-acetophenone at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

-

Chemical Synthesis - Use of 1-Bromo-4-chloro-2-nitrobenzene

-

Organic Chemistry - Suzuki-Miyaura Coupling Reaction

-

Chemical Synthesis - Preparation of Benzonorbornadiene Derivative

-

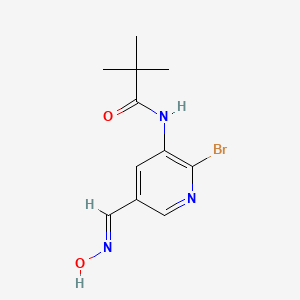

Chemical Synthesis - Multi-step Synthesis of AZD3264

- This field involves the synthesis of new compounds .

- The application here is the use of 1-Bromo-4-chloro-2-fluorobenzene as a starting material in the multi-step synthesis of AZD3264, an IKK2 (inhibitor of nuclear factor κ-B kinase-2) inhibitor .

- The method and results are not specified in the source .

-

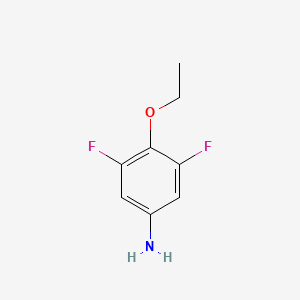

Organic Chemistry - Sonogashira Reaction

- This field involves the study of reactions involving organic compounds .

- The application here is the use of 4-Bromo-1-fluoro-2-nitrobenzene in the Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product .

- The method and results are not specified in the source .

-

Chemical Synthesis - Preparation of Benzonorbornadiene Derivative

-

Chemical Synthesis - Multi-step Synthesis of AZD3264

- This field involves the synthesis of new compounds .

- The application here is the use of 1-Bromo-4-chloro-2-fluorobenzene as a starting material in the multi-step synthesis of AZD3264, an IKK2 (inhibitor of nuclear factor κ-B kinase-2) inhibitor .

- The method and results are not specified in the source .

-

Organic Chemistry - Sonogashira Reaction

- This field involves the study of reactions involving organic compounds .

- The application here is the use of 4-Bromo-1-fluoro-2-nitrobenzene in the Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product .

- The method and results are not specified in the source .

Safety And Hazards

properties

IUPAC Name |

1-bromo-4-chloro-5-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-3-1-5(9)4(8)2-6(3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPDXAYILRNZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679531 | |

| Record name | 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | |

CAS RN |

960000-93-5 | |

| Record name | 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[Acetyl(methyl)amino]phenyl}-2-bromoacetamide](/img/structure/B1439711.png)

![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide](/img/structure/B1439712.png)

![Ethyl 4-([(1,3-benzodioxol-5-ylmethyl)amino]methyl)-3,5-dimethyl-1h-pyrrole-2-carboxylate hydrochloride](/img/structure/B1439719.png)

![N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1439724.png)

![2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B1439729.png)

![N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide](/img/structure/B1439730.png)

![2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride](/img/structure/B1439733.png)